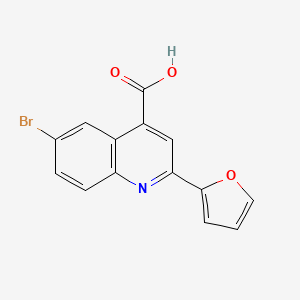

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid

Description

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid (CAS: Not explicitly provided; synthesized as compound 33 in ) is a halogenated quinoline derivative with a furan substituent at position 2 and a carboxylic acid group at position 2. Its synthesis involves a microwave-assisted Pfitzinger reaction using 5-bromoindoline-2,3-dione and KOH in an ethanol/water solvent system .

Properties

IUPAC Name |

6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLBRWWWEBHEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501237728 | |

| Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296244-19-4 | |

| Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296244-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

3 Research Findings and Analysis

- The synthetic methods for quinoline-4-carboxylic acid derivatives emphasize mild reaction conditions, cost-effective raw materials, and scalable processes suitable for industrial production.

- Bromination at the 6-position is efficiently achieved via starting materials bearing bromine substituents, avoiding post-synthesis halogenation steps that may cause regioselectivity issues.

- The incorporation of the 2-furyl group is less documented but can be inferred from general quinoline functionalization strategies involving cross-coupling or condensation with furan derivatives.

- The overall synthetic route balances yield, purity, and operational simplicity, with yields for key intermediates ranging from 77% to over 90%.

4 Summary Table of Key Preparation Methods

| Preparation Aspect | Method/Condition | Outcome/Notes |

|---|---|---|

| Quinoline core formation | Thermal cyclization in diphenyl ether | Efficient formation of 6-bromoquinoline-4-one |

| Halogenation | Phosphorus trichloride/oxychloride reflux | High yield 6-bromo-4-chloroquinoline |

| 2-(2-furyl) substitution | Pd-catalyzed cross-coupling or condensation | Introduction of furan ring at 2-position |

| Oxidation to carboxylic acid | KMnO4/NaOH oxidation at 35–45 °C | Conversion of vinyl/aldehyde to carboxylic acid |

| Purification | Acidification, filtration, recrystallization | High purity final product |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, nano ZnO, and various acids and bases . The conditions often involve controlled temperatures and solvent-free environments to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid has shown promise in medicinal chemistry, particularly as a scaffold for developing new drugs. Its structural features allow it to interact with various biological targets.

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL .

- Antitumor Activity : Studies suggest that derivatives of this compound can inhibit cancer cell proliferation. For example, related quinoline compounds have shown selective toxicity towards cancer cells while sparing normal cells .

Biological Research

The compound's ability to inhibit specific enzymes makes it valuable in biological studies.

- Enzyme Inhibition : The presence of the bromine atom enhances its interaction with enzyme active sites, potentially leading to inhibition of enzymes involved in inflammatory processes and cancer progression .

- Protein Interactions : The structure allows for disruption of protein-protein interactions, which is crucial in cellular signaling pathways .

Material Science

In material science, this compound can serve as a building block for synthesizing new materials with desirable electronic or optical properties.

- Synthesis of New Materials : The compound can be utilized in the development of organic semiconductors and photonic materials due to its unique electronic properties .

Case Studies

Several studies have investigated the applications of this compound:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Halogen Position and Type

- 6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (28): Replacing bromine with fluorine at position 6 reduces molecular weight and alters electronic properties. This compound shows similar synthetic routes but may exhibit distinct solubility and reactivity due to fluorine’s electronegativity .

- 7-Bromo- and 8-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acids (31, 32): Bromine at positions 7 or 8 instead of 6 alters steric interactions and electronic distribution, which may affect binding to biological targets .

Heterocyclic Substituents at Position 2

- 2-(4-Isopropoxyphenyl)-3-methyl-6-bromoquinoline-4-carboxylic acid (9): An isopropoxy group enhances solubility in non-polar solvents, while the methyl group at position 3 introduces steric hindrance .

Physicochemical Properties

Biological Activity

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₈BrNO₃. The structure features a quinoline core with a bromine atom at the 6-position, a furyl group at the 2-position, and a carboxylic acid functional group at the 4-position. These structural characteristics contribute to its solubility and reactivity, influencing its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anticancer Properties

Preliminary investigations have identified the compound as having potential anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. Its binding affinity to various enzymes and receptors has been explored, indicating that it may inhibit key pathways involved in microbial growth and cancer cell survival.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that this compound was effective in reducing bacterial load in vitro, suggesting potential for therapeutic applications in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In another study, the compound was tested on MCF-7 breast cancer cells to assess its cytotoxic effects. The study revealed that treatment with varying concentrations led to significant reductions in cell viability, with observed morphological changes consistent with apoptosis. Further analysis indicated modulation of apoptosis-related proteins, supporting its role as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-(2-furyl)quinoline-4-carboxylic acid?

- Methodological Answer : A common approach involves esterification of the carboxylic acid group followed by functionalization. For example, a quinoline-4-carboxylic acid derivative can be refluxed with ethanol and concentrated sulfuric acid to form an ethyl ester intermediate. After purification via column chromatography (silica gel, petroleum ether:ethyl acetate), hydrolysis under basic or acidic conditions yields the free carboxylic acid . Alternative routes include direct coupling of the furyl group using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with brominated quinoline precursors.

Q. How is this compound characterized after synthesis?

- Methodological Answer : Characterization typically involves:

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : While direct data for this compound is limited, analogous quinoline derivatives exhibit:

- Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

- Melting point : Typically >200°C (varies with substituents).

- Stability : Sensitive to strong acids/bases due to the carboxylic acid group.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

- Methodological Answer :

- Catalyst screening : Replace HSO with milder catalysts (e.g., HBTU/DMF) for carboxamide formation to reduce side reactions .

- Temperature control : Lower reaction temperatures (0°C) during coupling steps to minimize decomposition.

- Solvent selection : Use DMF for improved solubility of intermediates .

Q. What strategies address solubility challenges during purification?

- Methodological Answer :

- Column chromatography : Use gradient elution (petroleum ether to ethyl acetate) for polar intermediates .

- Acid-base partitioning : Extract the carboxylic acid into aqueous NaHCO, then re-precipitate with HCl.

- Co-solvent systems : Add methanol or acetone to enhance solubility in non-polar solvents.

Q. How do structural modifications (e.g., furyl vs. phenyl substituents) influence bioactivity?

- Methodological Answer :

- Comparative assays : Test analogs (e.g., 2-cyclopropyl or 3-methoxyphenyl derivatives) in antimicrobial or anticancer assays .

- Computational modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., enzymes inhibited by quinoline derivatives).

- SAR studies : Correlate substituent electronegativity/steric effects with activity trends .

Q. How to resolve contradictions in reported synthetic methodologies?

- Methodological Answer :

- Reproducibility checks : Validate reaction parameters (e.g., reflux duration, catalyst loading) across labs .

- Byproduct analysis : Use LC-MS to identify impurities from competing pathways (e.g., over-esterification).

- Literature cross-referencing : Compare with analogous compounds (e.g., 6-bromo-3-methylquinoline-4-carboxylic acid) to identify optimal conditions .

Q. What experimental designs are recommended for evaluating biological activity?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : MIC testing against Gram-positive/negative bacteria .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Control groups : Include parent quinoline (without substituents) and known inhibitors (e.g., ciprofloxacin for antimicrobial tests).

- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.